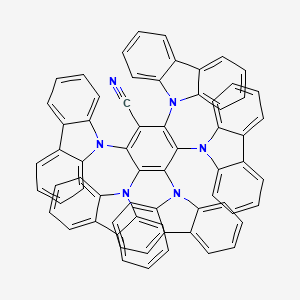

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile

Description

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is a white to pale yellow solid compound primarily used in organic synthesis and material science. It is known for its unique structural properties, which include five bulky electron-donating carbazolyl groups attached to a benzene ring. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .

Properties

IUPAC Name |

2,3,4,5,6-penta(carbazol-9-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H40N6/c68-41-52-63(69-53-31-11-1-21-42(53)43-22-2-12-32-54(43)69)65(71-57-35-15-5-25-46(57)47-26-6-16-36-58(47)71)67(73-61-39-19-9-29-50(61)51-30-10-20-40-62(51)73)66(72-59-37-17-7-27-48(59)49-28-8-18-38-60(49)72)64(52)70-55-33-13-3-23-44(55)45-24-4-14-34-56(45)70/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAARDWSLAZLSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H40N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The synthesis is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of intermediates. Key reagents include:

Table 1: Standard Reaction Conditions

| Component | Quantity | Role | Conditions |

|---|---|---|---|

| 9H-Carbazole | 50 mmol | Nucleophile | Dehydrated DMF, N₂ atmosphere |

| tBuOK | 50 mmol | Base | Stirred 3 hours at 25°C |

| Pentafluorobenzonitrile | 10 mmol | Electrophilic substrate | 80°C, 10 hours |

The reaction proceeds via sequential substitution, where each fluorine atom is replaced by a carbazole group. Steric hindrance from the bulky carbazole units necessitates elevated temperatures (80°C) and prolonged reaction times to ensure complete substitution.

Optimization Strategies

Solvent and Temperature Effects

The choice of DMF as a solvent is critical for dissolving both the aromatic substrate and the ionic carbazole-tBuOK complex. Lower-polarity solvents (e.g., toluene) result in incomplete substitution due to poor solubility of intermediates. Elevated temperatures (80°C) enhance reaction kinetics, overcoming activation barriers associated with steric crowding.

Stoichiometric Considerations

A 5:1 molar ratio of carbazole to pentafluorobenzonitrile ensures complete substitution. Sub-stoichiometric quantities lead to partially substituted byproducts, such as tetra- or tri-carbazolyl derivatives, which complicate purification.

Workup and Purification

Post-reaction, the mixture is quenched with water (350 g per 10 mmol substrate), precipitating the crude product. Filtration and drying under vacuum yield a pale yellow solid. Purification via silica gel column chromatography (eluent: dichloromethane/hexane gradient) removes unreacted carbazole and oligomeric side products. The final product is characterized by:

-

¹H NMR : Absence of aromatic proton signals from unsubstituted benzene rings.

-

High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 929.1 ([M+H]⁺).

-

Elemental analysis : Confirmation of C, H, and N content within 0.3% of theoretical values.

Mechanistic Insights

The SNAr mechanism involves two key steps:

-

Deprotonation : tBuOK abstracts the N–H proton from carbazole, generating a resonance-stabilized carbazole anion.

-

Substitution : The anion attacks the electron-deficient aromatic ring, displacing fluoride ions.

Density functional theory (DFT) calculations reveal that the energy barrier for substitution decreases with increasing fluorine substitution due to enhanced electrophilicity of the benzene core.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Carbazole-Substituted Benzonitriles

| Compound | Substituents | Yield (%) | TADF Efficiency | Reference |

|---|---|---|---|---|

| 2,5-Di(9H-carbazol-9-yl)benzonitrile | 2 carbazoles | 78 | Moderate | |

| 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile | 5 carbazoles | 90–93* | High |

*Yield estimated from analogous syntheses in.

The pentasubstituted derivative (5CzBN) exhibits superior TADF performance compared to lower-substituted analogs, attributed to enhanced steric hindrance and reduced non-radiative decay pathways .

Chemical Reactions Analysis

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The carbazolyl groups can undergo substitution reactions, often facilitated by catalysts and specific reagents.

Common reagents used in these reactions include organic solvents, catalysts, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Organic Electronics

5CzBN is primarily recognized for its role in organic light-emitting diodes (OLEDs). Its thermally activated delayed fluorescence (TADF) properties make it an excellent candidate for enhancing the efficiency of OLED devices. The compound can harvest triplet excitons through reverse intersystem crossing, allowing for greater light emission efficiency. Studies have shown that devices incorporating 5CzBN exhibit high photoluminescence quantum yields exceeding 90% in solution .

The fluorescent properties of 5CzBN allow it to serve as a probe in biological studies. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and biosensing. Research has indicated that compounds with similar structures can be utilized in anticancer studies due to their interaction with biological systems .

Material Science

In material science, 5CzBN is employed as a building block for synthesizing novel materials with specific electronic properties. Its steric hindrance due to the bulky carbazolyl groups enhances its electronic characteristics, making it suitable for various applications beyond OLEDs, such as in solar cells and photodetectors .

Synthesis and Modification

The synthesis of 5CzBN typically involves nucleophilic substitution reactions where carbazole derivatives are reacted with benzonitrile under basic conditions. Sodium hydride is often used as a base to facilitate these reactions. The reactivity of 5CzBN allows for further modifications, enabling researchers to tailor its properties for specific applications in organic synthesis and materials development .

Case Study 1: OLED Efficiency Enhancement

A study demonstrated that by optimizing the host materials and device architecture in OLEDs utilizing 5CzBN, both efficiency and stability were significantly improved. The introduction of secondary donor units into the structure was found to enhance the excited-state properties further, leading to better performance metrics in practical applications .

Case Study 2: Biological Probing

In biological applications, derivatives of 5CzBN have been tested as fluorescent probes for cellular imaging. These studies revealed that the compound's unique electronic properties allowed for effective imaging of cellular processes at high resolution, showcasing its potential utility in biomedical research .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is primarily related to its TADF properties. The compound exhibits delayed fluorescence by harvesting triplet excitons through reverse intersystem crossing, which enhances the efficiency of OLED devices . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting groups, facilitating the emission of light.

Comparison with Similar Compounds

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is unique due to its five carbazolyl groups, which provide steric hindrance and enhance its TADF properties. Similar compounds include:

2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: Known for its stability in OLEDs.

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile: Used as an intermediate in organic synthesis.

These compounds share similar structural features but differ in the number and type of substituents, which influence their chemical and physical properties.

Biological Activity

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile (CAS No. 1469700-24-0) is a complex organic compound notable for its unique structural properties and applications in material science, particularly in organic light-emitting diodes (OLEDs). This article explores its biological activity, synthesis methods, and research findings related to its applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is with a molecular weight of approximately 929.07 g/mol. The compound consists of five bulky electron-donating carbazolyl groups attached to a benzene ring, which contributes to its thermally activated delayed fluorescence (TADF) properties.

Biological Activity

The biological activity of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile has been primarily studied in the context of its application as a fluorescent probe in biological systems. Its unique photophysical properties make it suitable for various biological applications:

- Fluorescent Probes : The compound exhibits strong fluorescence characteristics that can be utilized for imaging and tracking biological processes.

- Cellular Studies : Research indicates that compounds with similar structures can penetrate cellular membranes and interact with cellular components, suggesting potential uses in cellular imaging and drug delivery systems.

The mechanism by which 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile exerts its biological effects is largely attributed to its TADF properties. The delayed fluorescence allows for efficient harvesting of triplet excitons through reverse intersystem crossing. This mechanism enhances the efficiency of light emission in OLEDs and may provide insights into its behavior in biological systems.

Research Findings

Recent studies have highlighted several key aspects of the compound's biological activity:

- OLED Efficiency : A study demonstrated that incorporating 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile into OLED devices significantly improved their efficiency and stability under high-voltage conditions due to its TADF characteristics .

- Photocatalytic Applications : Research has explored the use of this compound in photocatalytic reactions involving sulfonamides, indicating its versatility beyond just OLED applications .

Comparative Analysis

To better understand the significance of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile within its class of compounds, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2,3,4,5-Tetra(9H-carbazol-9-yl)benzonitrile | Four carbazolyl groups | OLEDs |

| 2,3-Di(9H-carbazol-9-yl)benzonitrile | Two carbazolyl groups | Organic synthesis |

Case Studies

- Study on OLED Devices : A case study focused on developing blue-emitting OLEDs using 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile showed improved device lifetimes and efficiencies compared to traditional materials .

- Biological Imaging : Another study utilized this compound as a fluorescent probe in live-cell imaging experiments to track cellular processes with high spatial resolution.

Q & A

Q. What are the standard synthetic routes for preparing carbazole-substituted benzonitrile derivatives, and how can reaction conditions be optimized?

Carbazole derivatives are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, substituted carbazoles can react with benzonitrile precursors in the presence of catalysts like potassium carbonate and PEG-400 under sonication at 80°C to form multi-carbazole derivatives . Optimization involves adjusting stoichiometry (e.g., 1.1 equivalents of aldehydes), reaction time (3–6 hours), and purification methods (silica gel column chromatography with EtOAc/PE eluent). Yield improvements (74–87%) are achieved by selecting electron-deficient aryl halides and optimizing solvent polarity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2,3,4,5,6-penta(carbazolyl)benzonitrile?

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., carbazole protons at δ 8.1–8.5 ppm and nitrile carbon at ~120 ppm).

- HRMS : Validates molecular weight (e.g., 787.95 g/mol for a related carbazole-imidazole compound) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between carbazole and benzonitrile moieties) and confirms regioselectivity in substitution .

Q. How are purity and stability ensured during storage and handling of polycarbazole derivatives?

- Chromatographic purification : Use silica gel columns with gradient elution (e.g., EtOAc/hexane mixtures) to remove unreacted precursors .

- Storage : Store under inert gas (N or Ar) at –20°C to prevent oxidation.

- Safety protocols : Avoid open flames (P210) and follow hazard codes (e.g., P201/P202 for pre-handling instructions) .

Advanced Research Questions

Q. What strategies resolve contradictions in optical/electronic properties reported for carbazole-based materials?

Discrepancies in photoluminescence or charge mobility often arise from variations in:

- Substituent effects : Electron-withdrawing groups (e.g., nitrile) reduce HOMO-LUMO gaps, while bulky tert-butyl groups enhance thermal stability .

- Crystallinity : Compare single-crystal vs. amorphous-phase data (e.g., via XRD or DSC) to correlate structure with optoelectronic performance .

- Theoretical modeling : Density functional theory (DFT) calculations predict electronic transitions and validate experimental UV-Vis spectra .

Q. How can synthetic byproducts or regioisomeric impurities be identified and minimized?

- Analytical cross-validation : Combine HPLC (for purity assessment) with MALDI-TOF to detect low-abundance byproducts (e.g., mono- or tri-substituted isomers).

- Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation and adjust reaction kinetics .

- Steric control : Introduce directing groups (e.g., bromine at carbazole 3,6-positions) to enforce regioselectivity .

Q. What methodologies quantify the impact of carbazole substitution density on charge transport in OLEDs?

- Device fabrication : Compare hole-only devices (ITO/PEDOT:PSS/active-layer/MoO/Al) with varying substitution patterns.

- Space-charge-limited current (SCLC) : Measure hole mobility () using , where is current density and is layer thickness.

- DFT/kinetic Monte Carlo simulations : Model intermolecular - stacking distances and predict hopping rates .

Q. How do solvent polarity and annealing conditions affect thin-film morphology in carbazole-based semiconductors?

- Solvent screening : Compare high-boiling solvents (e.g., chlorobenzene) vs. low-polarity alternatives (toluene) using atomic force microscopy (AFM) to assess surface roughness.

- Thermal annealing : Optimize temperature (e.g., 150–200°C) and duration (10–30 minutes) to enhance crystallinity, monitored via grazing-incidence XRD .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing structure-property relationships in high-throughput screening?

- Multivariate regression : Correlate substituent electronic parameters (Hammett ) with device efficiency.

- Principal component analysis (PCA) : Reduce dimensionality in datasets (e.g., absorption maxima, , thermal stability) to identify dominant factors .

Q. How can computational tools predict synthetic feasibility of novel carbazole derivatives?

- Retrosynthetic software (e.g., Chematica) : Propose viable routes using known reactions (e.g., Suzuki-Miyaura couplings for aryl-boron intermediates) .

- Reaction yield prediction : Machine learning models trained on historical data (e.g., solvent polarity, catalyst loading) estimate yields for untested conditions .

Q. What protocols ensure reproducibility in carbazole-based material synthesis across laboratories?

- Standardized reporting : Include detailed reaction parameters (e.g., degassing steps, exact stoichiometry) and characterization data (e.g., NMR peak integrals) .

- Interlab validation : Share samples with independent groups to verify optical/electronic properties and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.